1-Boc-3-Phenyl-pyrrolidine
Overview
Description
1-Boc-3-Phenyl-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical synthesis.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring, a common structural motif in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways .
Result of Action
Compounds with a pyrrolidine structure have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Molecular Mechanism
Pyrrolidine derivatives have been shown to interact with various biomolecules, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Dosage Effects in Animal Models
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Metabolic Pathways
Pyrrolidine derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Subcellular Localization
Pyrrolidine derivatives have been shown to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-Phenyl-pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-phenyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-Phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination or electrophiles for alkylation.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrrolidines with various functional groups.
Scientific Research Applications
1-Boc-3-Phenyl-pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Comparison with Similar Compounds
1-Boc-3-Phenyl-pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the Boc protecting group.
N-Boc-3-pyrrolidinone: A related compound with a carbonyl group at the third position.
Pyrrolidine-2,5-dione: A versatile scaffold with different biological activities.
Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions in the molecule. This makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 3-phenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459493 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147410-43-3 | |
Record name | 1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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